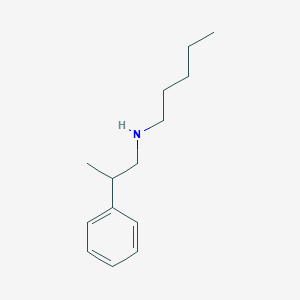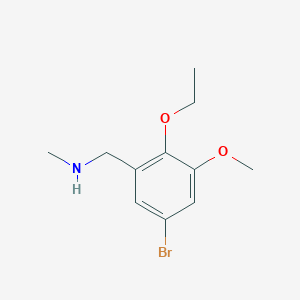![molecular formula C20H15FN2OS2 B262145 N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide](/img/structure/B262145.png)
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide, also known as Compound A, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways. One of the key targets of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that inhibits NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases involved in programmed cell death.
Biochemical and Physiological Effects
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens. In vivo studies have demonstrated that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has anti-inflammatory effects in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is its potent anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of a range of diseases. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of pathogens. However, there are also some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments. One of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo. Furthermore, the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is complex and involves multiple pathways, which can make it challenging to study.
Zukünftige Richtungen
There are several future directions for research on N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. In addition, further studies are needed to fully understand the mechanism of action of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A and its potential therapeutic applications. Future research could also focus on the development of new formulations of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that improve its solubility and bioavailability. Finally, there is potential for the development of novel derivatives of N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A that have improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is a novel small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a potential candidate for the treatment of a range of diseases. Although there are some limitations to using N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A in lab experiments, there are several future directions for research that could lead to the development of more efficient synthesis methods, improved formulations, and novel derivatives with improved efficacy and reduced toxicity.
Synthesemethoden
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A is synthesized through a multi-step process involving the condensation of 2-chloro-4-fluoroacetophenone with thiophene-2-carboxamide, followed by the reaction with phenylsulfanylacetic acid and cyanide ion. The final product is obtained through purification and isolation steps, resulting in a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. Several studies have shown that N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the activation of NF-κB, a key transcription factor involved in the inflammatory response. In addition, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Furthermore, N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide A has demonstrated potent anti-microbial activity against a variety of bacterial and fungal pathogens.
Eigenschaften
Produktname |
N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-(phenylsulfanyl)acetamide |
|---|---|
Molekularformel |
C20H15FN2OS2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C20H15FN2OS2/c1-13-19(14-7-9-15(21)10-8-14)17(11-22)20(26-13)23-18(24)12-25-16-5-3-2-4-6-16/h2-10H,12H2,1H3,(H,23,24) |
InChI-Schlüssel |
JEOCLQDZJPWKGG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=C(C(=C(S1)NC(=O)CSC2=CC=CC=C2)C#N)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![3-[(Cyclohexylmethyl)amino]-1-adamantanol](/img/structure/B262084.png)



![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B262103.png)